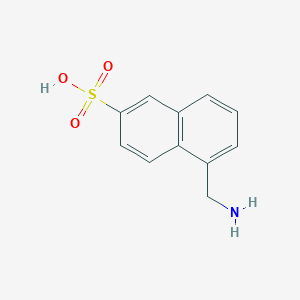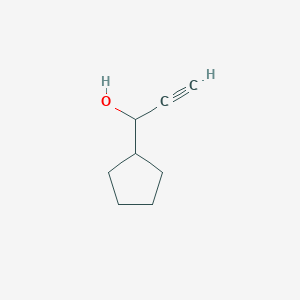
5-(Aminomethyl)naphthalene-2-sulfonic acid
Overview
Description
5-(Aminomethyl)naphthalene-2-sulfonic acid belongs to the class of organic compounds known as 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position . The crystal structure of 5-amino-2-naphthalenesulfonic acid depicted the presence of a sulfonate-aminium group zwitterion .
Synthesis Analysis
The synthesis of naphthalene sulfonic acid formaldehyde condensate was achieved from naphthalene, concentrated sulfuric acid, and formaldehyde with the ratio of naphthalene to sulfuric acid approaching 1:2 . The condensation temperature ranged from 110∼120°C and the condensation time was 5.5 hours .Molecular Structure Analysis
The molecular formula of this compound is H2NC10H6SO3H . It has a molecular weight of 223.25 . The InChI string representation of its structure isInChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8 (15 (12,13)14)4-5-9 (7)10/h1-6H,11H2, (H,12,13,14) . Chemical Reactions Analysis
Aminonaphthalenesulfonic acids are compounds derived from naphthalene substituted by an amino and sulfonic acid groups . They are useful precursors to dyes .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is soluble in 1N NH4OH solution up to 100 mg/mL . It appears as an orange to brown to dark purple powder to crystal .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(aminomethyl)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c12-7-9-3-1-2-8-6-10(16(13,14)15)4-5-11(8)9/h1-6H,7,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKRQIAZZMYHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558007 | |
| Record name | 5-(Aminomethyl)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116692-15-0 | |
| Record name | 5-(Aminomethyl)naphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[(3,4-Dihydro-2H-quinolin-1-yl)carbonyl]-5,7-dimethoxy-4-propyl-2H-chromen-2-one](/img/structure/B3339665.png)
![2-{1-[(4-Hydroxycyclohexyl)amino]propyl}phenol](/img/structure/B3339676.png)
![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339702.png)
![2-chloro-N-[5-(morpholin-4-ylsulfonyl)-2-pyrrolidin-1-ylphenyl]acetamide hydrochloride](/img/structure/B3339708.png)
![Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B3339712.png)


![5,6-Bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3339730.png)
![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)
